molecular formula C22H23NO4 B2579055 Fmoc-3,3-dmP-OH (S) CAS No. 1982344-79-5

Fmoc-3,3-dmP-OH (S)

Cat. No. B2579055
CAS RN: 1982344-79-5
M. Wt: 365.429
InChI Key: HXTFRGDUGKDRBV-LJQANCHMSA-N
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Description

“Fmoc-3,3-dmP-OH (S)” is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta,beta-dimethyl-L-proline . It is known that beta,beta-Dimethylation of amino acids stabilizes appropriate peptides towards digestion by proteases .


Synthesis Analysis

The synthesis of “Fmoc-3,3-dmP-OH (S)” involves solid-phase peptide synthesis . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .


Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Scientific Research Applications

Determination of Dimethylamine in Groundwater

Fmoc derivatives, including Fmoc-3,3-dmP-OH (S), are utilized in analytical chemistry for the determination of dimethylamine (DMA) in environmental samples, such as groundwater. The method involves precolumn derivatization with Fmoc, facilitating DMA's detection using liquid chromatography with fluorometric detection, showcasing Fmoc's application in enhancing analytical sensitivity and specificity (Lopez et al., 1996).

Enhancement of Biomolecular Interactions

The subtle chemical modification of Fmoc-amino acids, including Fmoc-3,3-dmP-OH (S), has been shown to significantly influence their interaction with phospholipid surfaces, such as those mimicking eukaryotic cell membranes. This interaction is crucial for understanding and enhancing biomolecular interactions at the cellular level, offering insights into the development of bioinspired materials (Argudo et al., 2019).

Bio-inspired Building Blocks for Functional Materials

Fmoc-modified amino acids and peptides, including Fmoc-3,3-dmP-OH (S), serve as simple bio-inspired building blocks for the fabrication of functional materials. These compounds exhibit self-assembly features, making them applicable in various fields, including cell cultivation, drug delivery, and the development of catalytic and therapeutic materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a critical role in these applications (Tao et al., 2016).

Solid-Phase Peptide Synthesis

In peptide synthesis, Fmoc-3,3-dmP-OH (S) is used for its role in the solid-phase synthesis of peptides, where its protective group facilitates the sequential addition of amino acids. The deprotection of the Fmoc group, a critical step in peptide synthesis, can be monitored and optimized to improve synthesis efficiency and yield, illustrating Fmoc's significance in peptide chemistry (Larsen et al., 1993).

Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials benefits from the inclusion of Fmoc-decorated self-assembling building blocks, such as Fmoc-3,3-dmP-OH (S). These materials exhibit significant antibacterial capabilities, influencing bacterial morphology and viability without compromising the mechanical and optical properties of the composites, demonstrating Fmoc's potential in biomedical applications (Schnaider et al., 2019).

Mechanism of Action

Target of Action

The primary target of Fmoc-3,3-dmP-OH (S) is the amino group of an amino acid . This compound is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-3,3-dmP-OH (S): interacts with its target by forming a carbamate linkage with the amino group of an amino acid . This interaction results in the protection of the amino group, preventing it from participating in unwanted reactions during peptide synthesis .

Biochemical Pathways

The action of Fmoc-3,3-dmP-OH (S) affects the biochemical pathway of peptide synthesis . Specifically, it influences the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . By protecting the amino group, Fmoc-3,3-dmP-OH (S) allows for the selective formation of peptide bonds, thereby facilitating the synthesis of peptides of significant size and complexity .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-3,3-dmP-OH (S) are largely determined by its role as a protecting group in peptide synthesisIt’s worth noting that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , which may impact its stability and removal during peptide synthesis.

Result of Action

The result of the action of Fmoc-3,3-dmP-OH (S) is the protection of the amino group of an amino acid, enabling the controlled formation of peptide bonds . This protection is temporary and can be removed under specific conditions, such as treatment with a base like piperidine . The removal of the Fmoc group regenerates the native amino group, allowing it to participate in subsequent peptide bond formations .

Action Environment

The action, efficacy, and stability of Fmoc-3,3-dmP-OH (S) can be influenced by various environmental factors. For instance, the pH of the reaction environment can impact the stability of the Fmoc group and its ability to protect the amino group . Additionally, the choice of solvent can affect the efficiency of both the protection and deprotection reactions . Therefore, careful control of the reaction environment is crucial for the effective use of Fmoc-3,3-dmP-OH (S) in peptide synthesis.

Future Directions

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . Synthetic peptides are important as drugs and in research. Currently, the method of choice for producing these compounds is solid-phase peptide synthesis . Therefore, the future of “Fmoc-3,3-dmP-OH (S)” lies in its potential applications in peptide synthesis and drug development .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFRGDUGKDRBV-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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